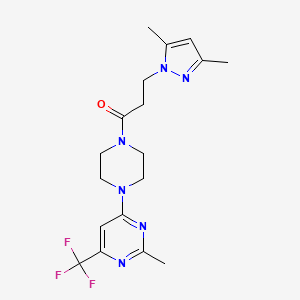

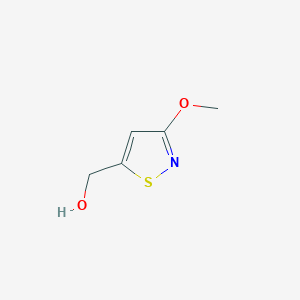

5-(Hydroxymethyl)-3-methoxyisothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5-(Hydroxymethyl)-3-methoxyisothiazole and related compounds involves multiple steps, including esterification, reduction dechlorination, and hydrolysis processes. For instance, Sun Han-zhou (2009) described the synthesis of 5-Hydroxymethylthiazole, a closely related compound, from 2-chloro-5-chloromethylthiazole through esterification with sodium acetate, reduction dechlorination on zinc/glacial acetic acid, and hydrolysis with sodium hydroxide, achieving a total yield of 68.3% (Sun Han-zhou, 2009). Xiao Hong-bo (2012) also reported a one-pot synthesis method for 5-Hydroxymethylthiazole, underscoring the efficiency and potential scalability of these synthetic routes (Xiao Hong-bo, 2012).

Molecular Structure Analysis

The molecular structure of this compound and derivatives has been extensively characterized using various analytical techniques, including IR, LC-MS, 1H NMR, and 13C NMR, confirming the structure and purity of synthesized compounds. These studies provide a foundational understanding of the compound's molecular framework, which is critical for its application in further chemical reactions and property analyses.

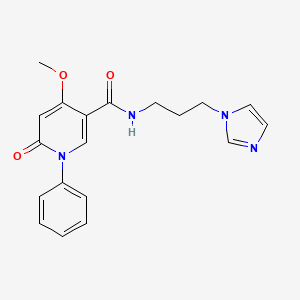

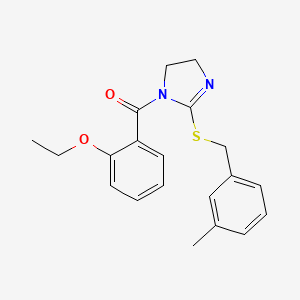

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, serving as a precursor for the synthesis of complex molecules. For example, Kee-Jung Lee et al. (1991) demonstrated the preparation of 2-alkylthio-4,5-dihydro-5-methoxythiazoles by intramolecular cyclization, showcasing the compound's versatility in chemical synthesis (Kee-Jung Lee et al., 1991).

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development and Antimicrobial Activity

5-(Hydroxymethyl)-3-methoxyisothiazole and its derivatives play a significant role in the pharmaceutical industry. A study by Samelyuk and Kaplaushenko (2013) focuses on the development of new, low-toxic, and highly-efficient medicines with a broad spectrum of biological activity. Their research on S-derivatives of 5-(4-methoxyphenyl)-1,2,4-triazole-3-thione and similar compounds demonstrated notable antimicrobial activity, indicating their potential as effective pharmaceutical agents (Samelyuk & Kaplaushenko, 2013).

Corrosion Inhibition

The derivatives of this compound also find applications in corrosion inhibition. A study by Bentiss et al. (2009) investigated the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole as an inhibitor for mild steel corrosion in hydrochloric acid medium. Their findings revealed high inhibition efficiency, demonstrating the potential of these compounds in industrial applications (Bentiss et al., 2009).

Anti-AIDS Drug Synthesis

Significantly, 5-Hydroxymethylthiazole is an important intermediate in the synthesis of anti-AIDS drugs like Ritonavir. Xiao Hong-bo (2012) discussed a 'one-pot' method for synthesizing 5-Hydroxymethylthiazole, highlighting its crucial role in the production of life-saving medications (Xiao Hong-bo, 2012).

Anticancer Research

Additionally, derivatives of this compound have been studied for their anticancer properties. Bekircan et al. (2008) synthesized and screened compounds like 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives for their activity against various cancer cell lines, indicating their potential use in cancer treatment (Bekircan et al., 2008).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3-methoxy-1,2-thiazol-5-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c1-8-5-2-4(3-7)9-6-5/h2,7H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVIGIWXHFESMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2491098.png)

![N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide](/img/structure/B2491100.png)

![1-butan-2-yl-3-(4-chlorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B2491106.png)

![1-[(5,6-Dimethylbenzimidazol-1-yl)methyl]benzotriazole](/img/structure/B2491107.png)

![(E)-ethyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2491108.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanesulfonamide](/img/structure/B2491109.png)